N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
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Overview
Description
N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a furylmethyl group and a methoxyphenylsulfonylamino group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the furylmethyl and methoxyphenylsulfonylamino groups through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations under controlled conditions of temperature and pressure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furan carboxylic acids, while reduction of a nitro group would produce aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-4-aminobenzamide
- N-(2-furylmethyl)-4-methoxybenzamide
- N-(2-furylmethyl)-4-sulfonylbenzamide
Uniqueness
N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-26-17-4-2-6-19(12-17)28(24,25)22-13-15-7-9-16(10-8-15)20(23)21-14-18-5-3-11-27-18/h2-12,22H,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUPWRFCKBIDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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